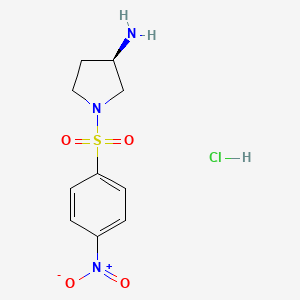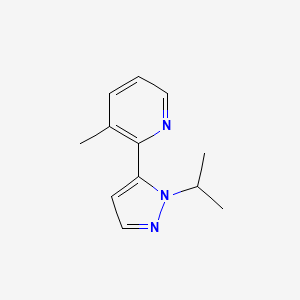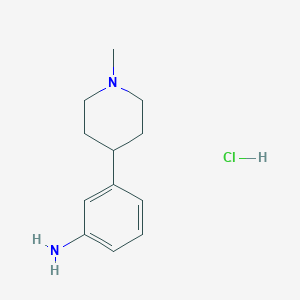
3-(1-Methylpiperidin-4-yl)aniline;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(1-Methylpiperidin-4-yl)aniline;hydrochloride” is a chemical compound with the CAS Number: 2241141-46-6 . It has a molecular weight of 226.75 and its IUPAC name is 3-(1-methylpiperidin-4-yl)aniline hydrochloride . It is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
Piperidines, which include “3-(1-Methylpiperidin-4-yl)aniline;hydrochloride”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis have been published.Molecular Structure Analysis
The InChI code for “3-(1-Methylpiperidin-4-yl)aniline;hydrochloride” is 1S/C12H18N2.ClH/c1-14-7-5-10 (6-8-14)11-3-2-4-12 (13)9-11;/h2-4,9-10H,5-8,13H2,1H3;1H .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
“3-(1-Methylpiperidin-4-yl)aniline;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 226.75 .Applications De Recherche Scientifique
Optimization of Kinase Inhibitors
Research into kinase inhibitors has led to the optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity, highlighting the significance of trisubstituted anilines in medicinal chemistry. This optimization process involves the systematic alteration of substituents to enhance activity against specific biological targets, offering potential therapeutic applications in cancer treatment (Boschelli et al., 2001).
Synthesis and Antimicrobial Activity
The development of new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives with various aniline derivatives demonstrates the importance of these compounds in the design of hypoxic-cytotoxic agents. This research emphasizes the role of synthetic chemistry in creating compounds with specific biological activities, which can lead to new treatments for diseases or infections (Ortega et al., 2000).
Catalytic Applications
The utilization of ruthenium-complex catalysis for N-(cyclo)alkylation of aromatic amines with diols represents an innovative approach in organic synthesis. These reactions facilitate the selective synthesis of various anilines, including those with pharmaceutical relevance, showcasing the versatility of catalysis in enhancing reaction efficiency and selectivity (Koten et al., 1998).
Luminescent Materials
The design and synthesis of highly luminescent tetradentate bis-cyclometalated platinum complexes, incorporating anilines, highlight the intersection of organic synthesis and material science. These complexes find applications in electroluminescence and OLED technology, indicating the potential of anilines in the development of advanced photophysical materials (Vezzu et al., 2010).
Corrosion Inhibition
Aniline derivatives have been investigated for their role in corrosion inhibition, with studies demonstrating their effectiveness in protecting metal surfaces in acidic environments. This research has implications for industrial applications, where corrosion resistance is crucial (Daoud et al., 2014).
Safety and Hazards
Orientations Futures
Piperidines play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
3-(1-methylpiperidin-4-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-14-7-5-10(6-8-14)11-3-2-4-12(13)9-11;/h2-4,9-10H,5-8,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBGXNHIOFMXLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CC(=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methylpiperidin-4-yl)aniline;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(Tert-butoxy)carbonyl]amino}-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B2638877.png)
![N-[cyano(thiophen-3-yl)methyl]-4,4,4-trifluoro-3-phenylbutanamide](/img/structure/B2638880.png)

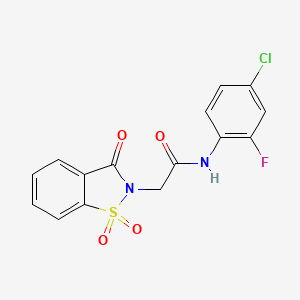
![2-cyclohexyl-3-(furan-2-ylmethyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2638885.png)
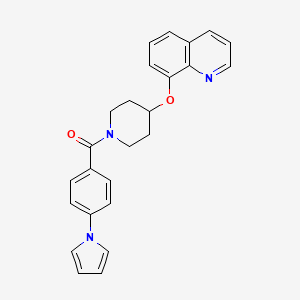
![N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3,4-difluorobenzamide](/img/structure/B2638887.png)
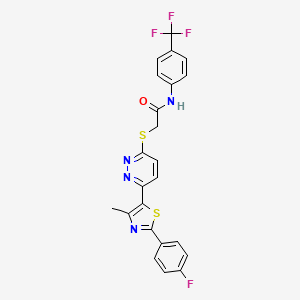
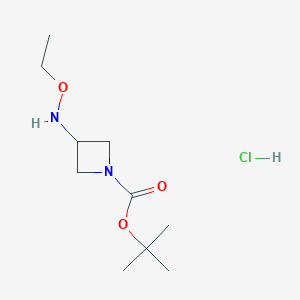
![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2638894.png)
